molecular formula C10H16BNS B14409467 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine CAS No. 85121-19-3

1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine

Cat. No.: B14409467
CAS No.: 85121-19-3
M. Wt: 193.12 g/mol
InChI Key: NNXCJPXGBPRMCD-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine is an organoboron compound that features a boron atom bonded to a phenyl group, an ethylsulfanyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine typically involves the reaction of phenylboronic acid with ethylsulfanyl and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals such as palladium or nickel.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The boron center can be reduced to form borohydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Borohydrides.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine involves its interaction with molecular targets through its boron center. The boron atom can form stable complexes with various biomolecules, facilitating its use in therapeutic applications. The ethylsulfanyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability.

Comparison with Similar Compounds

    1-(Ethylsulfanyl)-1-(ethylsulfanyl)ethane: Another sulfur-containing organoboron compound with similar reactivity.

    1-(Ethylsulfanyl)ethane-1-thiol: Known for its strong odor and use in fragrance research.

    1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylborane: A closely related compound with slight structural variations.

Uniqueness: 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine is unique due to its combination of a boron center with both ethylsulfanyl and dimethylamino groups, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

85121-19-3

Molecular Formula

C10H16BNS

Molecular Weight

193.12 g/mol

IUPAC Name

N-[ethylsulfanyl(phenyl)boranyl]-N-methylmethanamine

InChI

InChI=1S/C10H16BNS/c1-4-13-11(12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

NNXCJPXGBPRMCD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(N(C)C)SCC

Origin of Product

United States

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